3-Methyl-N-(3-sulfopropyl)-D-valine
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Overview
Description
3-Methyl-N-(3-sulfopropyl)-D-valine is a chemical compound with a unique structure that includes a methyl group, a sulfopropyl group, and a valine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(3-sulfopropyl)-D-valine typically involves the reaction of D-valine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of D-valine attacks the sulfonic acid derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(3-sulfopropyl)-D-valine can undergo various chemical reactions, including:
Oxidation: The sulfopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonic acid group.
Substitution: The methyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-N-(3-sulfopropyl)-D-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(3-sulfopropyl)-D-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfopropyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(3-sulfopropyl)-L-valine: A stereoisomer with similar properties but different biological activity.
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline: Another compound with a sulfopropyl group, used in different applications.
Uniqueness
3-Methyl-N-(3-sulfopropyl)-D-valine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
819864-26-1 |
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Molecular Formula |
C9H19NO5S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(2R)-3,3-dimethyl-2-(3-sulfopropylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)7(8(11)12)10-5-4-6-16(13,14)15/h7,10H,4-6H2,1-3H3,(H,11,12)(H,13,14,15)/t7-/m0/s1 |
InChI Key |
AQVZYWLVFCWBGO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NCCCS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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